3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane
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Overview
Description
3-(Methylsulfonyl)-6-oxa-3-azabicyclo[310]hexane is a bicyclic compound characterized by its unique structural features, including a sulfonyl group, an oxygen atom, and a nitrogen atom within a hexane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane can be achieved through various methods. One common approach involves the annulation of a cyclopropane ring to an existing pyrrole or cyclopropane ring. This can be done using oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst . Another method involves the use of sulfur ylides and diazo compounds for cyclopropanation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using metallocarbenes or other reactive intermediates. These methods are optimized for high yield and efficiency, often employing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing substituents on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides are used under various conditions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential antitumor effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5-Pyrimidines]: These compounds share a similar bicyclic structure and have been studied for their antitumor properties.
Bicyclo[3.1.0]Hexanes: These compounds are prevalent in natural products and synthetic bioactive compounds, often used in medicinal chemistry.
Uniqueness
3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane is unique due to its combination of a sulfonyl group, oxygen, and nitrogen within a bicyclic framework. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-methylsulfonyl-6-oxa-3-azabicyclo[3.1.0]hexane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c1-10(7,8)6-2-4-5(3-6)9-4/h4-5H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCADBPVEUXADKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2C(C1)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672840 |
Source
|
Record name | 3-(Methanesulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185423-66-9 |
Source
|
Record name | 3-(Methanesulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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